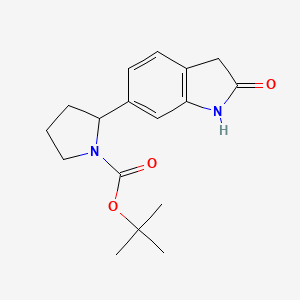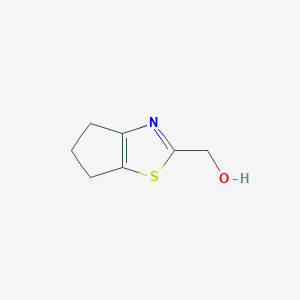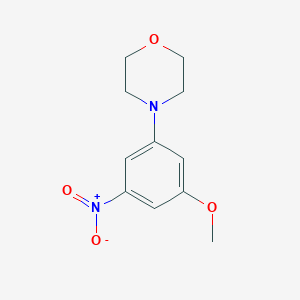
Methyl 3-oxo-4-pentenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-pentenoate can be synthesized through several methods. One common approach involves the base-induced condensation of acrolein and ethyl acetate, followed by oxidation with Jones reagent . Another method includes the treatment of acrolein with ethyl lithiodiazoacetate, followed by rhodium(II) acetate-mediated rearrangement of carbene intermediates . These methods typically require stringent conditions and are not always suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound often involves the alkylation of the dianion of methyl acetoacetate with (iodomethyl)phenylsulfide, followed by oxidation and elimination reactions . This method provides a stable precursor that can be used to generate the desired compound in high yields.
化学反応の分析
Types of Reactions
Methyl 3-oxo-4-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the keto group.
Common Reagents and Conditions
Oxidation: Jones reagent is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 3-oxo-4-pentenoate is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-oxo-4-pentenoate involves its ability to participate in various chemical reactions due to the presence of both a keto group and an ester group. These functional groups allow the compound to act as both a nucleophile and an electrophile, enabling it to undergo a wide range of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Methyl 3-oxo-4-pentenoate can be compared with similar compounds such as methyl trans-4-oxo-2-pentenoate and ethyl 3-oxo-4-pentenoate . These compounds share similar structures but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of a keto group and an ester group, which provides it with distinct reactivity and versatility in synthetic applications.
List of Similar Compounds
- Methyl trans-4-oxo-2-pentenoate
- Ethyl 3-oxo-4-pentenoate
- Methyl 3-methyl-4-oxopentanoate
特性
CAS番号 |
37734-05-7 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
methyl 3-oxopent-4-enoate |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)4-6(8)9-2/h3H,1,4H2,2H3 |
InChIキー |
ZQUPQDCVMAQIKI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)







![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)




![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
